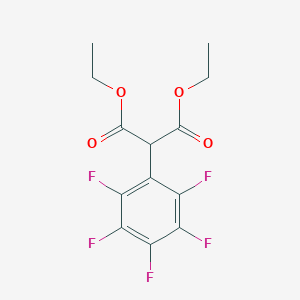

Diethyl pentafluorophenyl-malonate

Descripción general

Descripción

Diethyl pentafluorophenyl-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pentafluorophenyl group attached to the malonate core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl pentafluorophenyl-malonate can be synthesized through the alkylation of diethyl malonate with pentafluorobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis Attempts and Decarboxylation

Despite its synthetic accessibility, DEPFPM resists conventional hydrolysis methods to yield 2-(perfluorophenyl)malonic acid. Key findings include:

Table 1: Hydrolysis Conditions and Outcomes

Mechanistic Insight :

Under HBr/AcOH reflux, DEPFPM undergoes decarboxylation instead of hydrolysis. The proposed pathway involves:

- Initial ester cleavage to form 2-(perfluorophenyl)malonic acid.

- Rapid thermal decarboxylation to yield 2-(perfluorophenyl)acetic acid .

Stability Under Thermal and Acidic Conditions

DEPFPM demonstrates exceptional stability in mild acidic/basic media but decomposes under harsh conditions:

- Thermal stability : Stable up to 100°C; decomposes at 120°C (reflux with HBr/AcOH) .

- Acid stability : Resists TFA even at reflux (75°C) unless catalytic H₂SO₄ is added .

Comparative Reactivity with Non-Fluorinated Analogs

The pentafluorophenyl group alters reactivity relative to diethyl phenylmalonate:

| Property | DEPFPM | Diethyl Phenylmalonate |

|---|---|---|

| Hydrolysis resistance | High (no hydrolysis observed) | Low (hydrolyzes readily) |

| Decarboxylation tendency | High (forms acetic acid) | Low (forms malonic acid) |

| Nucleophilic substitution | Enhanced (C₆F₆ reactivity) | Moderate (requires catalysis) |

This contrast stems from the strong electron-withdrawing effect of C₆F₅, which destabilizes intermediates in hydrolysis but stabilizes transition states in substitution .

Limitations and Alternatives

- Limitations : Unsuitable for synthesizing 2-(perfluorophenyl)malonic acid due to decarboxylation .

- Alternatives : Di-tert-butyl or dibenzyl malonates are suggested for acid-sensitive applications but are less scalable .

Table 2: Acid-Catalyzed Reactions of DEPFPM

| Acid System | Conditions | Product | Yield |

|---|---|---|---|

| TFA + H₂SO₄ (catalytic) | 100°C, 5 h | 2-(Perfluorophenyl)acetic acid | 35% |

| HBr/AcOH (1:5 v/v) | 120°C, 10 h | 2-(Perfluorophenyl)acetic acid | 63% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Diethyl pentafluorophenyl-malonate serves as a crucial intermediate in the synthesis of various APIs. Its reactivity allows for the formation of complex molecules through various chemical transformations. For instance, it can be utilized in the synthesis of:

- Vigabatrin : An antiepileptic drug used to treat epilepsy.

- Phenylbutazone : A non-steroidal anti-inflammatory drug (NSAID).

- Nalidixic Acid : An antibiotic used to treat urinary tract infections.

- Rebamipide : A gastroprotective agent used in the treatment of gastric ulcers .

Mechanistic Insights

The compound's ability to undergo malonic ester synthesis allows for the formation of carbanions, which can be alkylated or acylated to create diverse pharmaceutical compounds. This versatility is essential in drug development, enabling the creation of novel therapeutic agents .

Agrochemical Applications

Development of Pesticides and Herbicides

this compound is also employed in the formulation of agrochemicals. Its derivatives are utilized in the synthesis of:

- Sethoxydim : A selective herbicide used for controlling grass weeds in broadleaf crops.

- Various insecticides and fungicides that enhance crop protection .

This application is significant for improving agricultural productivity and sustainability.

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is recognized as a versatile building block for synthesizing more complex molecules. Its unique structure allows for multiple reaction pathways, including:

- Alkylation and Acylation Reactions : These reactions are fundamental for introducing new functional groups into organic molecules.

- Cyclization Reactions : The compound readily participates in cyclization processes, leading to the formation of cyclic compounds that are often biologically active .

Case Study 1: Synthesis of Barbiturates

A detailed study demonstrated how this compound can be used to synthesize barbiturates through a multi-step reaction involving alkylation and subsequent transformations. This showcases its utility in producing important sedative medications.

Case Study 2: Development of Agrochemical Products

Research highlighted the use of this compound in developing new herbicides with enhanced efficacy and reduced environmental impact. The study focused on optimizing reaction conditions to maximize yield and selectivity towards target compounds.

Mecanismo De Acción

The mechanism of action of diethyl pentafluorophenyl-malonate involves the formation of reactive intermediates such as enolates and carbanions. These intermediates participate in nucleophilic substitution and addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A commonly used malonate ester with similar reactivity but lacking the pentafluorophenyl group.

Dimethyl malonate: Another malonate ester with similar properties but different ester groups.

Ethyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

Diethyl pentafluorophenyl-malonate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.

Actividad Biológica

Diethyl pentafluorophenyl-malonate (DEPFM) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the synthesis, hydrolysis, and biological implications of DEPFM, supported by relevant research findings and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of diethyl malonate with pentafluorobenzene. This reaction typically involves sodium diethyl malonate and hexafluorobenzene under specific conditions to yield the desired compound. The synthesis can be challenging due to the stability of the fluorinated compound and the conditions required for effective hydrolysis.

Hydrolysis Studies

Research indicates that the hydrolysis of diethyl 2-(perfluorophenyl)malonate (a structural analogue) is complex. The compound does not readily hydrolyze under basic or acidic conditions, which poses challenges for its further chemical transformations. In one study, hydrolysis with a mixture of HBr and acetic acid yielded 2-(perfluorophenyl)acetic acid in a significant yield, highlighting the need for careful selection of reaction conditions to achieve desired products .

Table 1: Hydrolysis Conditions and Outcomes for this compound

| Condition | Outcome |

|---|---|

| Basic (10% KOH, reflux) | No reaction after 5 hours |

| Acidic (HBr + AcOH, reflux) | 63% yield of 2-(perfluorophenyl)acetic acid |

| Mild conditions (biphasic) | No reaction |

Biological Activity

The biological activity of this compound is primarily inferred from studies on related fluorinated compounds. Fluorinated compounds often exhibit unique pharmacological properties due to their electronegativity and ability to engage in stronger interactions with biological targets.

Case Studies on Related Compounds

- Antitumor Activity : Research has shown that certain fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, pentafluorophenyl platinum(II) complexes demonstrated antiproliferative activity against human lung carcinoma (A549), cervix carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell cultures . The mechanism involves the generation of reactive oxygen species, which are known to induce apoptosis in cancer cells.

- Receptor Interaction : Studies on fluorinated amino acids indicate that fluorine substitution can enhance binding affinity to receptors involved in platelet aggregation. This suggests that this compound may also interact with biological receptors in a similar manner, potentially leading to enhanced biological activity .

Propiedades

IUPAC Name |

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWVDXADPLRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456364 | |

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-05-4 | |

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.